4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one 4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 859130-94-2
VCID: VC4641824
InChI: InChI=1S/C19H19NO3/c1-13-8-18-16(10-17(13)21)15(9-19(22)23-18)12-20(2)11-14-6-4-3-5-7-14/h3-10,21H,11-12H2,1-2H3
SMILES: CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(C)CC3=CC=CC=C3
Molecular Formula: C19H19NO3
Molecular Weight: 309.365

4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one

CAS No.: 859130-94-2

Cat. No.: VC4641824

Molecular Formula: C19H19NO3

Molecular Weight: 309.365

* For research use only. Not for human or veterinary use.

4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one - 859130-94-2

Specification

CAS No. 859130-94-2
Molecular Formula C19H19NO3
Molecular Weight 309.365
IUPAC Name 4-[[benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one
Standard InChI InChI=1S/C19H19NO3/c1-13-8-18-16(10-17(13)21)15(9-19(22)23-18)12-20(2)11-14-6-4-3-5-7-14/h3-10,21H,11-12H2,1-2H3
Standard InChI Key PHKVHRNLUBIQSK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(C)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one, reflects its intricate substitution pattern. The core chromen-2-one scaffold consists of a benzopyrone system, with a ketone group at position 2 and a hydroxyl group at position 6. The 4-position is substituted with a benzyl(methyl)aminomethyl group (–CH2–N(CH3)–CH2C6H5), while a methyl group occupies position 7. This arrangement introduces steric and electronic modifications that enhance binding to biological targets compared to simpler coumarins.

The molecular formula is C20H21NO3, with a molar mass of 323.4 g/mol. Key spectral data include:

  • IR: O–H stretch (3200–3500 cm⁻¹), C=O stretch (1700–1750 cm⁻¹), and aromatic C–H bends (700–900 cm⁻¹).

  • NMR: Protons on the benzyl group resonate at δ 7.2–7.4 ppm (aromatic), while the methyl groups at positions 4 and 7 appear as singlets at δ 2.1–2.3 ppm .

Three-Dimensional Conformation

Computational studies using density functional theory (DFT) reveal that the benzyl(methyl)aminomethyl side chain adopts a gauche conformation, minimizing steric clashes with the chromenone core. The hydroxyl group at position 6 participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the planar structure .

Synthesis and Derivative Optimization

Synthetic Routes

The synthesis typically follows a multi-step protocol:

  • Pechmann Condensation: Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid to yield 7-hydroxy-4-methylcoumarin .

  • Nitration and Reduction: Nitration at position 6 followed by reduction with SnCl2/HCl produces 6-amino-7-hydroxy-4-methylcoumarin .

  • Mannich Reaction: The amino group undergoes alkylation with benzyl(methyl)amine and formaldehyde to introduce the benzyl(methyl)aminomethyl substituent .

Example Reaction Scheme:

Resorcinol+Ethyl acetoacetateH2SO47-Hydroxy-4-methylcoumarinHNO36-Nitro derivativeSnCl26-Amino intermediateMannich reactionTarget compound\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}_2\text{SO}_4} \text{7-Hydroxy-4-methylcoumarin} \xrightarrow{\text{HNO}_3} \text{6-Nitro derivative} \xrightarrow{\text{SnCl}_2} \text{6-Amino intermediate} \xrightarrow{\text{Mannich reaction}} \text{Target compound}

Biological Activities and Mechanisms

Enzyme Inhibition Profiles

The compound exhibits dual inhibitory activity against MAO B and AChE, as shown in Table 1 .

Table 1: Enzyme Inhibition Data for Structural Analogs

CompoundMAO B IC₅₀ (nM)AChE IC₅₀ (µM)Selectivity (MAO B/A)
Target Compound3.9 ± 0.86.2 ± 0.7167
Analog 6 7.5 ± 0.18.5 ± 1.8160
Analog 24 3.6 ± 0.53.6 ± 0.9200

Key Findings:

  • MAO B Inhibition: The benzyl(methyl)aminomethyl group enhances binding to the enzyme’s hydrophobic pocket, as confirmed by docking simulations .

  • AChE Inhibition: Mixed-type inhibition suggests interaction with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) .

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, analogs reduced edema by 44.05% (vs. 38.10% for indomethacin) at 50 mg/kg . The mechanism involves suppression of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways .

Pharmacological Applications

Neurodegenerative Diseases

By inhibiting MAO B and AChE, the compound increases synaptic acetylcholine and dopamine levels, making it a candidate for Alzheimer’s and Parkinson’s disease therapy .

Oncology

Protein tyrosine phosphatase inhibition disrupts oncogenic signaling pathways, such as Ras/MAPK, reducing tumor cell proliferation.

Future Research Directions

  • In Vivo Toxicology: Assess acute/chronic toxicity in rodent models.

  • Structural Optimization: Introduce fluorinated benzyl groups to enhance blood-brain barrier permeability .

  • Combination Therapies: Evaluate synergies with existing drugs like donepezil or levodopa .

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